molecular formula C14H21N3O2 B2889808 N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide CAS No. 1334012-48-4

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Katalognummer B2889808
CAS-Nummer: 1334012-48-4
Molekulargewicht: 263.341
InChI-Schlüssel: MGZXTQYDVSUUEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been shown to have a wide range of effects on the central nervous system, making it a promising candidate for further research.

Wirkmechanismus

CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and its levels are often decreased in individuals with addiction or other neurological disorders. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a decrease in drug-seeking behavior and other neurological effects.
Biochemical and Physiological Effects
In addition to its effects on addiction, CPP-115 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that CPP-115 can improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, CPP-115 has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CPP-115 in lab experiments is its specificity for GABA transaminase. Unlike other drugs that affect multiple neurotransmitter systems, CPP-115 specifically targets the GABAergic system, making it a more precise tool for studying the effects of GABA on the brain. However, one limitation of using CPP-115 is its potential toxicity at high doses. Researchers must be careful to use appropriate dosages and monitor for any adverse effects when using CPP-115 in lab experiments.

Zukünftige Richtungen

There are several future directions for research on CPP-115. One area of interest is in the development of new drugs that are based on CPP-115's mechanism of action. Researchers are exploring the potential of developing drugs that are more potent and selective than CPP-115, with fewer side effects. Additionally, researchers are investigating the potential of using CPP-115 in combination with other drugs to enhance its effects on addiction and other neurological disorders. Finally, there is interest in exploring the potential of CPP-115 in the treatment of other disorders, such as anxiety and depression, which are also thought to be related to GABAergic dysfunction.

Synthesemethoden

CPP-115 can be synthesized using a variety of methods, including the reaction of vigabatrin with cyanomethyl bromide and 1-cycloheptylamine. The resulting compound can be purified using a combination of chromatography and recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been the subject of several scientific studies, with researchers exploring its potential applications in various fields. One of the most promising areas of research is in the treatment of addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating substance use disorders in humans.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-7-8-16-14(19)11-9-13(18)17(10-11)12-5-3-1-2-4-6-12/h11-12H,1-6,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXTQYDVSUUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.